N-Phenyl-2-deoxy-D-glucosylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

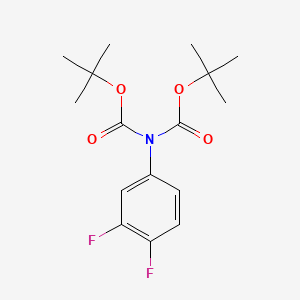

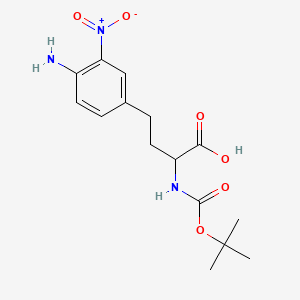

N-Phenyl-2-deoxy-D-glucosylamine, also known as (2R,3S)-5-(phenylimino)pentane-1,2,3-triol, is a chemical substance with the molecular formula C11H15NO3 and a molecular weight of 209.24 . It is used for research and development purposes .

Synthesis Analysis

While specific synthesis methods for N-Phenyl-2-deoxy-D-glucosylamine were not found in the search results, a paper was found discussing a novel N-glycosylamine-based strategy for isotopic labeling of N-linked glycans for quantitative analysis by use of mass spectrometry (MS) . This strategy relies on the primary amine group on the reducing end of freshly released N-linked glycans for labeling .Molecular Structure Analysis

The molecular structure of N-Phenyl-2-deoxy-D-glucosylamine is represented by the formula C11H15NO3 .Physical And Chemical Properties Analysis

N-Phenyl-2-deoxy-D-glucosylamine has a molecular weight of 209.24 and a predicted density of 1.17 .Aplicaciones Científicas De Investigación

Neuropharmacological Research

- Glutamate-modulating drugs and genetic studies in OCD : N-Phenyl-2-deoxy-D-glucosylamine derivatives have been investigated for their role in modulating glutamate in the treatment of neuropsychiatric disorders like OCD. This research highlights the potential of these compounds in understanding neuroprotective mechanisms and developing new therapeutic approaches for OCD (Grados, Specht, Sung, & Fortune, 2013).

Pharmacological Chaperone Therapy

- Treatment for Gaucher Disease : Pharmacological chaperone therapy (PCT) utilizes the stabilizing effects of certain inhibitors, including derivatives of N-Phenyl-2-deoxy-D-glucosylamine, to promote correct folding of mutant enzymes in genetic disorders like Gaucher Disease. This approach opens up new avenues for therapies that can cross the blood-brain barrier, addressing neuronopathic forms of diseases (Benito, García Fernández, & Mellet, 2011).

Biological and Technological Potential of D-Glucans

- Chemical Modifications for Enhanced Biological Activities : The biological and technological potentials of D-glucans, including derivatives of N-Phenyl-2-deoxy-D-glucosylamine, have been explored. Chemical modifications like sulfonylation and carboxymethylation enhance their solubility and consequently, their biological activities such as antioxidation and anticoagulation. This indicates their relevance in preventing and treating various human disease conditions (Kagimura, da Cunha, Barbosa, Dekker, & Malfatti, 2015).

Safety And Hazards

When handling N-Phenyl-2-deoxy-D-glucosylamine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Direcciones Futuras

Propiedades

Número CAS |

136207-41-5 |

|---|---|

Nombre del producto |

N-Phenyl-2-deoxy-D-glucosylamine |

Fórmula molecular |

C11H15NO3 |

Peso molecular |

209.245 |

Nombre IUPAC |

(2R,3S)-5-phenyliminopentane-1,2,3-triol |

InChI |

InChI=1S/C11H15NO3/c13-8-11(15)10(14)6-7-12-9-4-2-1-3-5-9/h1-5,7,10-11,13-15H,6,8H2/t10-,11+/m0/s1 |

Clave InChI |

QXLHVPIMOYSNQR-WDEREUQCSA-N |

SMILES |

C1=CC=C(C=C1)N=CCC(C(CO)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione](/img/structure/B594740.png)

![N-tert-butyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B594755.png)

![D-[1-13C]Erythro-pent-2-ulose](/img/structure/B594759.png)